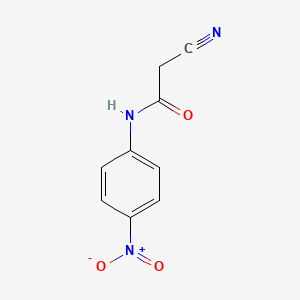![molecular formula C18H14BrN3OS B3018939 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-66-3](/img/structure/B3018939.png)
3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including those with pyrazole moieties, is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of antipyrine derivatives in drug chemistry . Similarly, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides demonstrates the use of pyrazole carbonyl chloride with substituted phenylhydroxyamines, indicating a method for introducing bromo and chloro substituents into the pyrazole ring . These synthetic approaches are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly used to characterize the molecular structure of benzamide derivatives. For example, the X-ray structure characterization of antipyrine derivatives reveals the importance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal packing . The molecular structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . These studies provide insights into the three-dimensional arrangement of atoms within the molecules and the types of interactions that contribute to their stability.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be explored through various chemical reactions. The synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Additionally, the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement without a catalyst showcases a novel class of compounds and highlights the versatility of pyrazole-based benzamides in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures of antipyrine derivatives, analyzed through Hirshfeld surface analysis and DFT calculations, indicate that the molecular sheets are primarily formed by hydrogen bonds, with electrostatic energy contributing significantly to stabilization . The thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, and its molecular geometries and electronic structures were optimized using ab initio methods, providing a comparison with experimental data . These analyses are essential for understanding the behavior of these compounds under different conditions and their potential applications.
科学的研究の応用
Intermolecular Interactions and Structural Analysis
Research on compounds closely related to 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide has focused on understanding their intermolecular interactions and structural characteristics. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations reveal insights into the molecular arrangements and stability of these compounds. For example, 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its analogs have been analyzed to understand the role of hydrogen bonds, π-interactions, and other non-covalent interactions in stabilizing their structures, highlighting the importance of electrostatic energy contributions to molecular assembly and stability (Saeed et al., 2020).
Biological Activities and Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally similar to this compound, exploring their potential as insecticidal, fungicidal, and antimicrobial agents. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides exhibited notable insecticidal and fungicidal properties, suggesting these compounds' utility in developing new agrochemicals (Zhu et al., 2014).
Antimicrobial Coatings and Additives
Compounds incorporating pyrazole and thiophene structures have been investigated for their antimicrobial effects when incorporated into coatings and inks. A study described the synthesis of heterocyclic compounds showing promising antimicrobial activity against various microbial strains, indicating their potential application in enhancing the antimicrobial properties of polyurethane varnishes and printing inks (El‐Wahab et al., 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazole-1-carboxamides and their structural analysis through X-ray crystallography and NMR spectroscopy have been subjects of research. These studies contribute to a deeper understanding of the chemical properties and potential applications of pyrazole derivatives in various fields, including pharmaceuticals and materials science (Llamas-Saiz et al., 1999).
特性
IUPAC Name |
3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3OS/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGUVCNNWUPOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)
![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
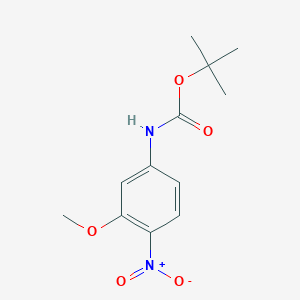
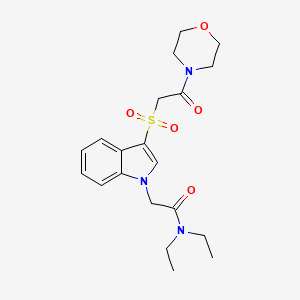
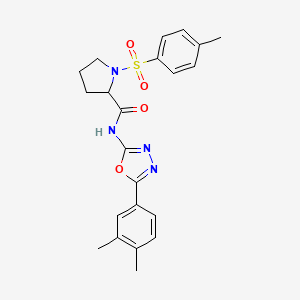
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)
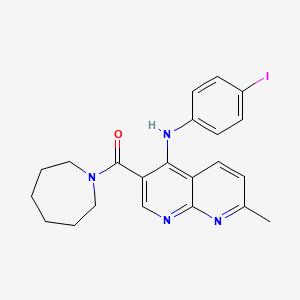
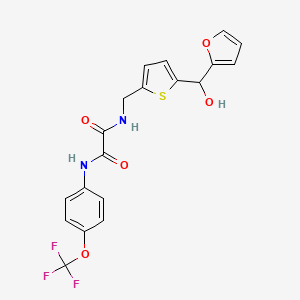
![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)
